molecular formula C11H13N3O B2524326 (4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene CAS No. 2193052-18-3

(4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene

Cat. No. B2524326
CAS RN: 2193052-18-3
M. Wt: 203.245
InChI Key: YXNNTLWCTDPSBN-JTQLQIEISA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .

Scientific Research Applications

Synthesis and Structural Analysis

Chromenes and their derivatives are acknowledged for their significant biological properties, leading to the development of synthetic methodologies to obtain these compounds. Studies like that by Zanin et al. (2021) have described synthetic routes to obtain 4H-chromene derivatives through bicomponent and one-pot tricomponent reactions, utilizing microwave irradiation in an aqueous medium. The research presents the synthesis of twenty 4H-chromene derivatives, further characterized by Fourier Transform Infrared and Nuclear Magnetic Resonance, highlighting the structural aspects and supramolecular features of chromene derivatives through single-crystal X-ray diffraction (Zanin et al., 2021).

Photochromism and Optical Properties

Chromene compounds exhibit crystalline state photochromism, a property where the material changes color upon exposure to light. Hobley et al. (2000) studied the photochromism of chromene crystals, identifying chromenes that exhibited this property and analyzing its implications for optical applications. This research opens pathways for utilizing chromene derivatives in light-responsive materials (Hobley et al., 2000).

Biological Activities and Applications

The diverse biological activities of chromene derivatives, such as anticancer, anticonvulsant, antimicrobial, and antidiabetic effects, are well-documented. Raj and Lee (2020) reviewed the synthetic strategies, mechanisms, and biological profiles of 2H/4H-chromene analogs, emphasizing their potential in developing new therapeutic agents. This work underscores the versatility and attractiveness of chromene scaffolds in medicinal chemistry (Raj & Lee, 2020).

Antimicrobial and Anticancer Agents

Research on chromene compounds has led to the synthesis of novel materials with significant biological properties. Afifi et al. (2017) synthesized new chromene derivatives and tested their antimicrobial activity against human pathogens. Their study not only showcases the potent antimicrobial activities of these compounds but also extends to their antiproliferative effects against cancer cell lines, highlighting the therapeutic potential of chromene derivatives in treating infections and cancer (Afifi et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other compounds or systems. For example, if the compound is a drug, its mechanism of action might involve binding to a specific receptor in the body .

properties

IUPAC Name

(4S)-4-azido-6,8-dimethyl-3,4-dihydro-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-7-5-8(2)11-9(6-7)10(13-14-12)3-4-15-11/h5-6,10H,3-4H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNNTLWCTDPSBN-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(CCO2)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C2C(=C1)[C@H](CCO2)N=[N+]=[N-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-Azido-6,8-dimethyl-3,4-dihydro-2H-chromene

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